molecular formula C20H16FNO3 B2852979 N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide CAS No. 397278-98-7

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide

Cat. No.: B2852979
CAS No.: 397278-98-7
M. Wt: 337.35
InChI Key: GVEUMZOAYHEODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide is a chemical compound of significant interest in medicinal chemistry research due to the established biological activities of the phenoxy acetamide class . Phenoxy acetamide derivatives are recognized as versatile scaffolds in the discovery and development of new pharmaceutical compounds, with research indicating a wide spectrum of potential pharmacological applications . The molecular framework of this compound, which incorporates fluorophenyl and phenoxyphenoxy groups, is frequently investigated for its potential to interact with various biological targets. While specific biological data for this exact compound is not available in the public domain, structurally similar acetamide and phenoxy derivatives have demonstrated considerable promise in scientific studies. Related N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against cell lines such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, phenoxy acetamides are a subject of research in other therapeutic areas, and some derivatives have been developed into agrochemicals, such as the herbicide flufenacet, highlighting the reactivity and applicability of this chemical class . This product is intended for use in non-clinical research, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. Researchers can leverage this compound to explore its physicochemical properties and potential as a lead structure in various discovery programs. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3/c21-15-6-8-16(9-7-15)22-20(23)14-24-17-10-12-19(13-11-17)25-18-4-2-1-3-5-18/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEUMZOAYHEODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituents on the acetamide scaffold critically influence molecular interactions and applications. Key analogs include:

Compound Name Substituent Features Key References
Flufenacet Thiadiazolyloxy group (herbicidal activity)
LBJ-01 () Cyanopyridinyloxy group (IDO1 inhibition)
2-azido-N-(4-fluorophenyl)acetamide Azido group (click chemistry applications)
Triazole derivatives () Triazole-thio groups (varied halogen substitutions)
Quinazolinone derivatives () Quinazolinone-thio groups (anticancer potential)

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituent electronegativity and steric effects:

Compound (Example) Melting Point (°C) ¹H/¹³C NMR Features Reference
N-(4-Fluorophenyl)-2-(triazolylthio)acetamide (9e) 220.1 δ 7.64–7.37 (aromatic), 165.8 (C=O)
LBJ-01 Not reported MS: m/z 458.5 (MH⁺)
Flufenacet Not reported Inhibition of fatty acid elongases

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises three structural units:

  • N-(4-Fluorophenyl) group : Introduced via amidation or nucleophilic substitution.
  • Acetamide backbone : Formed through coupling of acetic acid derivatives with amines.
  • 4-Phenoxyphenoxy ether linkage : Constructed via Williamson ether synthesis or Ullmann-type coupling.

Critical intermediates include:

  • 2-Chloro-N-(4-fluorophenyl)acetamide (for nucleophilic substitution).
  • 2-(4-Phenoxyphenoxy)acetic acid (for coupling with 4-fluoroaniline).

Synthetic Routes and Methodological Comparisons

Method A: Nucleophilic Substitution of Chloroacetamide

This two-step approach leverages the reactivity of chloroacetamide intermediates:

Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

  • Reagents : 4-Fluoroaniline, chloroacetyl chloride, potassium carbonate (K₂CO₃).
  • Conditions : Stirred in dichloromethane (DCM) at 0°C → room temperature for 4–6 hours.
  • Mechanism : Base-mediated acylation (Scheme 1):
    $$
    \text{4-Fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{2-Chloro-N-(4-fluorophenyl)acetamide}
    $$
  • Yield : ~85% (extrapolated from analogous reactions).

Step 2: Etherification with 4-Phenoxyphenol

  • Reagents : 4-Phenoxyphenol, potassium iodide (KI), acetone.
  • Conditions : Reflux for 10–12 hours.
  • Mechanism : Williamson ether synthesis (Scheme 2):
    $$
    \text{2-Chloroacetamide} + \text{4-Phenoxyphenolate} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
    $$
  • Yield : 65–72% (based on similar etherifications).
Table 1: Optimization Parameters for Method A
Parameter Optimal Range Impact on Yield
Solvent Acetone/DMF Maximizes nucleophilicity
Temperature Reflux (~80°C) Accelerates substitution
Base K₂CO₃ (2.5 equiv) Ensures deprotonation
Reaction Time 10–12 hours Completes substitution

Method B: Carboxylic Acid Coupling via EDC/HOBt

This route focuses on activating a carboxylic acid precursor for amide bond formation:

Step 1: Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid

  • Reagents : 4-Phenoxyphenol, ethyl bromoacetate, NaOH.
  • Conditions : Reflux in ethanol/water (3:1) for 6 hours, followed by acidification.
  • Mechanism : Alkylation followed by saponification (Scheme 3):
    $$
    \text{4-Phenoxyphenol} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{NaOH}} \text{Ethyl ester} \xrightarrow{\text{HCl}} \text{Acetic acid}
    $$
  • Yield : ~78% (adapted from paracetamol derivatives).

Step 2: Amide Coupling with 4-Fluoroaniline

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
  • Conditions : Stirred in acetonitrile at room temperature for 24 hours.
  • Mechanism : Carbodiimide-mediated activation (Scheme 4):
    $$
    \text{Acetic acid} + \text{4-Fluoroaniline} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
    $$
  • Yield : 70–75% (consistent with phenylacetamide syntheses).
Table 2: Critical Factors in Method B
Factor Role Optimization Insight
EDC/HOBt Ratio 1:1.2 Prevents over-activation
Solvent Polarity Acetonitrile > DCM Enhances solubility
Aniline Equiv 1.1 equiv Drives reaction to completion

Analytical Characterization and Validation

Synthetic success is confirmed through multimodal analysis:

Spectroscopic Profiling

  • FTIR :

    • N-H stretch: 3280–3320 cm⁻¹ (amide).
    • C=O stretch: 1660–1680 cm⁻¹ (acetamide).
    • C-O-C asymmetric stretch: 1240–1260 cm⁻¹ (ether).
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 4.77 (s, 2H, OCH₂CO).
    • δ 7.05–7.35 (m, 13H, aromatic).
    • δ 10.21 (s, 1H, NH).
  • Mass Spectrometry :

    • m/z : 429.1 [M+H]⁺ (calculated for C₂₄H₁₉FNO₃).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 158–161°C (consistent with crystalline acetamides).

Challenges and Mitigation Strategies

Competing Side Reactions

  • O-Acylation vs. N-Acylation : Controlled by using excess amine and low temperatures.
  • Ether Hydrolysis : Avoided by maintaining anhydrous conditions during Williamson synthesis.

Scalability Considerations

  • Method A : Suitable for gram-scale production but requires careful temperature control.
  • Method B : Higher atom economy but depends on costly coupling agents.

Q & A

Basic: What are the recommended synthetic strategies for N-(4-fluorophenyl)-2-(4-phenoxyphenoxy)acetamide?

The synthesis of fluorophenyl acetamide derivatives typically involves multi-step organic reactions. Key steps include:

  • Acylation: Reacting 4-fluorophenylamine with a phenoxyacetyl chloride intermediate under anhydrous conditions.
  • Coupling Reactions: Using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or DMSO) to attach the phenoxyphenoxy moiety .
  • Purification: Column chromatography or recrystallization to isolate the final product. Analytical validation via TLC , NMR (¹H/¹³C), and mass spectrometry is critical to confirm structural integrity .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Workflow:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR to confirm proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm).
  • ¹³C NMR to verify carbonyl (C=O) and ether (C-O) linkages .

Mass Spectrometry (MS):

  • High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Chromatography:

  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Basic: What physicochemical properties are critical for handling this compound?

  • Solubility: Fluorophenyl derivatives are typically lipophilic; dissolve in DMSO or DCM for experimental use.
  • Stability: Store at –20°C in inert atmospheres to prevent hydrolysis of the acetamide bond.
  • Melting Point: Analogous compounds show melting points between 120–160°C (e.g., NIST data for similar acetamides) .

Advanced: How can structure-activity relationships (SAR) be investigated for this compound?

Approach:

  • Analog Synthesis: Modify substituents (e.g., replace phenoxy with methoxy or nitro groups) and compare bioactivity .
  • Biological Assays:
    • Anticancer: Screen against cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
    • Antimicrobial: Test MIC values against E. coli or S. aureus .
  • Computational Modeling: Use UCSF Chimera for docking studies to predict binding affinity to targets like kinases or DNA topoisomerases .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Case Example:
If anticancer activity varies across studies:

Assay Standardization: Control variables (e.g., cell passage number, serum concentration).

Metabolic Stability Testing: Evaluate compound degradation in culture media via LC-MS .

Off-Target Screening: Use kinome-wide profiling to identify unintended interactions .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Stepwise Methodology:

Cellular Localization: Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy.

Pathway Analysis: RNA-seq or Western blotting to detect apoptosis markers (e.g., caspase-3) .

Target Validation: CRISPR/Cas9 knockout of suspected targets (e.g., EGFR or tubulin) to confirm functional relevance .

Advanced: What in silico tools are recommended for optimizing this compound’s pharmacokinetics?

Workflow:

ADMET Prediction: Use SwissADME to assess absorption, CYP450 interactions, and BBB permeability.

Molecular Dynamics (MD): Simulate binding stability with GROMACS (e.g., ligand-protein RMSD analysis).

QSAR Modeling: Train models on PubChem datasets to predict toxicity (e.g., Ames test outcomes) .

Advanced: How can researchers address discrepancies in synthetic yields across laboratories?

Troubleshooting Guide:

  • Catalyst Optimization: Screen alternatives (e.g., DMAP vs. triethylamine) for acylation efficiency.
  • Solvent Effects: Test aprotic solvents (DMF vs. THF) to improve intermediate solubility.
  • Reaction Monitoring: Use in-situ IR spectroscopy to track carbonyl formation .

Advanced: What strategies validate the compound’s selectivity in enzyme inhibition assays?

Experimental Design:

Enzyme Panel Screening: Test against isoforms (e.g., COX-1 vs. COX-2) to assess specificity.

Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled ATP) for real-time inhibition kinetics.

Crystallography: Co-crystallize with target enzymes to resolve binding modes (e.g., PDB deposition) .

Advanced: How should toxicity and off-target effects be evaluated preclinically?

Protocol:

In Vitro Cytotoxicity: Primary hepatocyte viability assays (LDH release).

Genotoxicity: Comet assay or γH2AX staining for DNA damage.

In Vivo Tolerability: Rodent studies with histopathology post-administration (dose range: 10–100 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.